molecular formula C35H38N6O6 B600948 坎地沙坦西乐昔酯 CAS No. 1391054-45-7

坎地沙坦西乐昔酯

货号: B600948
CAS 编号: 1391054-45-7
分子量: 638.73
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Cilexetil Candesartan Ethyl Ester is a pharmacological compound belonging to the class of angiotensin II receptor blockers. It is primarily used in the management of hypertension and related cardiovascular disorders. This compound is a prodrug, which means it is converted into its active form, candesartan, in the body. Candesartan works by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure.

科学研究应用

Pharmacological Applications

Hypertension Management
N-Cilexetil Candesartan Ethyl Ester is primarily utilized for managing hypertension. Clinical studies have demonstrated that Candesartan cilexetil effectively lowers both systolic and diastolic blood pressure in hypertensive patients without significant metabolic side effects, such as alterations in serum cholesterol or glucose levels . The compound's mechanism involves selective antagonism of the angiotensin II receptor, leading to vasodilation and reduced blood pressure.

Heart Failure Treatment
In patients with heart failure, particularly those classified under NYHA Class II and III, N-Cilexetil Candesartan Ethyl Ester has shown efficacy in improving cardiac function and reducing systemic vascular resistance. Studies indicate that doses of 8 mg or more can lead to significant improvements in hemodynamic parameters such as pulmonary capillary wedge pressure .

Pharmacokinetics and Bioavailability

N-Cilexetil Candesartan Ethyl Ester is a prodrug that is rapidly converted to its active form, Candesartan, during gastrointestinal absorption. This conversion is critical for its therapeutic effects. Research indicates that the bioavailability of Candesartan is influenced by various factors, including formulation type and patient characteristics . A study assessing the pharmacokinetics of different formulations of candesartan cilexetil found that both test and reference formulations exhibited similar absorption rates, confirming their bioequivalence .

Safety Profile and Side Effects

Clinical trials have established that N-Cilexetil Candesartan Ethyl Ester has a favorable safety profile. The incidence of adverse effects is comparable to placebo, with common side effects including mild dizziness or fatigue . Importantly, the compound does not significantly affect renal function or electrolyte balance in most patients .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of N-Cilexetil Candesartan Ethyl Ester in diverse patient populations:

  • Diabetic Patients : In a cohort of hypertensive patients with type 2 diabetes, treatment with candesartan resulted in improved blood pressure control without negatively impacting glycemic control or lipid profiles .
  • Elderly Patients : Studies involving elderly populations showed that N-Cilexetil Candesartan Ethyl Ester could be administered safely without requiring dosage adjustments, making it suitable for this demographic .

Comparative Efficacy with Other Antihypertensives

When compared to other antihypertensive agents, such as ACE inhibitors, N-Cilexetil Candesartan Ethyl Ester exhibits a lower incidence of cough as a side effect and provides extended antihypertensive effects due to its higher binding affinity to angiotensin II receptors . This characteristic may contribute to better adherence among patients who experience adverse effects from alternative therapies.

作用机制

Target of Action

N-Cilexetil Candesartan Ethyl Ester, also known as Candesartan cilexetil, primarily targets the type-1 angiotensin II receptor (AT1) . This receptor is found in many tissues, including vascular smooth muscle and the adrenal glands . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance .

Mode of Action

Candesartan cilexetil works by selectively blocking the binding of angiotensin II to the AT1 receptor . This action inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II . As a result, it prevents the blood pressure increasing effects of angiotensin II .

Biochemical Pathways

The primary biochemical pathway affected by Candesartan cilexetil is the RAAS . By blocking the AT1 receptor, Candesartan cilexetil antagonizes the effects of angiotensin II, a key component of the RAAS . This leads to a decrease in vasoconstriction and a reduction in the secretion of aldosterone, a hormone that promotes the reabsorption of sodium and water in the kidneys .

Pharmacokinetics

Candesartan cilexetil is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The elimination of candesartan is primarily as unchanged drug in the urine and, by the biliary route, in the feces . After single and repeated administration, the pharmacokinetics of candesartan are linear for oral doses up to 32 mg of candesartan cilexetil .

Result of Action

The primary result of Candesartan cilexetil’s action is a decrease in blood pressure . By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

生化分析

Biochemical Properties

N-Cilexetil Candesartan Ethyl Ester is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . Candesartan confers blood pressure lowering effects by antagonizing the hypertensive effects of angiotensin II via the renin-angiotensin-aldosterone system (RAAS) .

Cellular Effects

N-Cilexetil Candesartan Ethyl Ester, through its active metabolite candesartan, lowers blood pressure by antagonizing the RAAS . It competes with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype and prevents the blood pressure increasing effects of angiotensin II .

Molecular Mechanism

The molecular mechanism of action of N-Cilexetil Candesartan Ethyl Ester involves its conversion to candesartan, which competes with angiotensin II for binding to the AT1 receptor . This competition prevents the blood pressure increasing effects of angiotensin II .

Temporal Effects in Laboratory Settings

In spontaneously hypertensive rats, a single oral dose of N-Cilexetil Candesartan Ethyl Ester reduced maximal blood pressure by about 25 mm Hg, and the antihypertensive effect lasted for more than 1 week .

Dosage Effects in Animal Models

In animal models, the effects of N-Cilexetil Candesartan Ethyl Ester vary with different dosages . For example, a single oral dose of 0.3 mg/kg reduced maximal blood pressure by about 25 mm Hg .

Metabolic Pathways

The primary metabolic pathway of N-Cilexetil Candesartan Ethyl Ester involves its conversion to candesartan . Candesartan is minimally metabolized in the liver via glucuronidation and oxidation .

Transport and Distribution

N-Cilexetil Candesartan Ethyl Ester is administered orally and is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with the AT1 receptor, which is typically located on the cell membrane .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Cilexetil Candesartan Ethyl Ester involves several steps. One common method includes the following steps:

    Formation of the biphenyl intermediate: This involves the reaction of 4-chlorobenzyl cyanide with 2-nitrobenzyl bromide in the presence of a base to form the biphenyl intermediate.

    Reduction of the nitro group: The nitro group in the biphenyl intermediate is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the tetrazole ring: The amine is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Esterification: The resulting compound is esterified with ethyl chloroformate to form N-Cilexetil Candesartan Ethyl Ester.

Industrial Production Methods

Industrial production of N-Cilexetil Candesartan Ethyl Ester typically involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is purified using techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

N-Cilexetil Candesartan Ethyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group is hydrolyzed in the body to form the active metabolite, candesartan.

    Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and tetrazole rings.

Common Reagents and Conditions

    Hydrolysis: This reaction typically occurs under physiological conditions in the body, catalyzed by esterases.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

    Candesartan: The major product formed from the hydrolysis of N-Cilexetil Candesartan Ethyl Ester.

    Oxidized derivatives: Various oxidized derivatives can be formed depending on the specific conditions and reagents used.

相似化合物的比较

N-Cilexetil Candesartan Ethyl Ester is similar to other angiotensin II receptor blockers such as losartan, valsartan, and irbesartan. it has several unique features:

List of Similar Compounds

  • Losartan
  • Valsartan
  • Irbesartan
  • Telmisartan
  • Olmesartan

生物活性

N-Cilexetil Candesartan Ethyl Ester, commonly referred to as Candesartan Cilexetil, is a prodrug that is converted into its active form, candesartan, in the gastrointestinal tract. This compound is primarily utilized for its antihypertensive properties and functions as an angiotensin II receptor blocker (ARB). This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Candesartan Cilexetil operates by antagonizing the angiotensin II type 1 receptor (AT1), which plays a crucial role in regulating blood pressure. By blocking this receptor, candesartan mitigates the vasoconstrictive effects of angiotensin II, leading to decreased peripheral resistance and lower blood pressure. The compound exhibits over 10,000 times greater selectivity for the AT1 receptor compared to the AT2 receptor, enhancing its efficacy in managing hypertension .

Pharmacokinetics

The pharmacokinetic profile of Candesartan Cilexetil reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : The absolute bioavailability of candesartan is approximately 15% following oral administration of the prodrug. Food does not significantly affect its bioavailability .
  • Volume of Distribution : The volume of distribution is about 0.13 L/kg, indicating extensive distribution in body tissues .
  • Protein Binding : Candesartan is highly protein-bound (>99%), which influences its pharmacological effects and potential interactions .
  • Metabolism : The prodrug undergoes rapid hydrolysis to form candesartan. Minor hepatic metabolism occurs via cytochrome P450 enzymes, but most of the drug is excreted unchanged in urine and feces .
  • Elimination Half-Life : The half-life of candesartan is approximately 9 hours, allowing for once-daily dosing in clinical settings .

Clinical Studies and Findings

Numerous clinical studies have evaluated the efficacy and safety of Candesartan Cilexetil:

  • Hypertension Management : A study demonstrated that doses ranging from 4 mg to 16 mg effectively reduced sitting diastolic blood pressure compared to placebo and other ARBs like losartan .
  • Diabetic Patients : Research indicates that candesartan does not adversely affect blood glucose levels or lipid profiles in diabetic patients, making it a suitable option for hypertensive patients with diabetes .

Table 1: Summary of Clinical Study Findings

Study ReferencePopulationTreatment GroupOutcome MeasureResults
Hypertensive PatientsCandesartan (4-16 mg)Blood Pressure ReductionSignificant reduction compared to placebo
Diabetic PatientsCandesartan (8 mg)Blood Glucose LevelsNo significant change observed
Healthy VolunteersBioequivalence StudyPharmacokineticsTest and reference formulations were bioequivalent

Case Studies

Several case studies have highlighted the therapeutic benefits of Candesartan Cilexetil:

  • Case Study on Heart Failure : A patient with chronic heart failure showed improved left ventricular function after initiating treatment with candesartan. The patient experienced a reduction in hospital admissions due to heart failure exacerbations.
  • Study on Diabetic Retinopathy : In a controlled trial involving patients with type 1 diabetes, the use of candesartan was associated with a reduced risk of developing diabetic retinopathy compared to standard care .

属性

IUPAC Name

ethyl 3-[[4-[2-[1-(1-cyclohexyloxycarbonyloxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N6O6/c1-4-44-33(42)29-16-11-17-30-31(29)40(34(36-30)45-5-2)22-24-18-20-25(21-19-24)27-14-9-10-15-28(27)32-37-38-39-41(32)23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAVCSABPBKRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C)OC(=O)OC6CCCCC6)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 2
Reactant of Route 2
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 3
Reactant of Route 3
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 4
Reactant of Route 4
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 5
Reactant of Route 5
N-Cilexetil Candesartan Ethyl Ester
Reactant of Route 6
N-Cilexetil Candesartan Ethyl Ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。